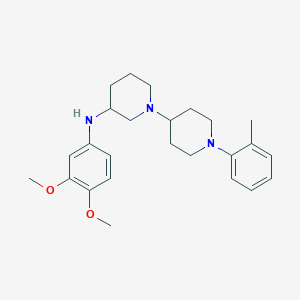![molecular formula C25H30ClNO2 B6032845 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride, also known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been recognized, and MXE has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
MXE acts as a non-competitive NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and phencyclidine. MXE binds to the PCP site of the NMDA receptor, inhibiting the influx of calcium ions and reducing the excitability of neurons. This results in a dissociative state, characterized by feelings of detachment from one's surroundings and altered perceptions of reality.
Biochemical and Physiological Effects
MXE has been shown to have a number of biochemical and physiological effects. MXE has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. MXE has also been shown to increase heart rate and blood pressure, and it may have potential cardiovascular effects that need to be further investigated.
实验室实验的优点和局限性
MXE has a number of advantages and limitations for use in laboratory experiments. One advantage of MXE is its potent and long-lasting effects, which make it useful for investigating the mechanism of action of dissociative anesthetics. However, MXE is also a Schedule I controlled substance in the United States, which limits its availability for research purposes. Additionally, MXE has a potential for abuse and dependence, which may limit its use in laboratory experiments.
未来方向
There are a number of future directions for research on MXE. One area of research is the potential therapeutic applications of MXE, particularly for depression, anxiety disorders, and neuropathic pain. Another area of research is the mechanism of action of MXE and other dissociative anesthetics, which may lead to the development of new treatments for neurological and psychiatric disorders. Finally, further research is needed to investigate the potential cardiovascular effects of MXE and to determine its safety for use in humans.
合成方法
MXE can be synthesized by reacting 3-methoxy-4-hydroxyphenylacetone with 2-bromo-3,4-dimethoxyphenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with diphenylpropanone in the presence of a reducing agent such as sodium borohydride to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride.
科学研究应用
MXE has been used in scientific research to investigate its potential therapeutic applications. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may have potential as a treatment for depression and anxiety disorders. MXE has also been investigated for its potential as a treatment for neuropathic pain and has been shown to have analgesic effects in animal models.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2.ClH/c1-27-24-14-13-20(19-25(24)28-2)15-17-26-18-16-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22;/h3-14,19,23,26H,15-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHKRPYVITDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![1-(3,5-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6032873.png)